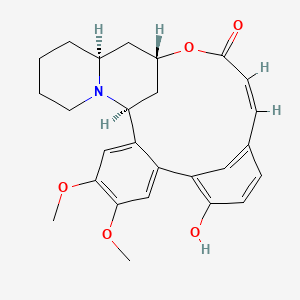

Lythrine

Description

Lythrine has been reported in Heimia montana, Heimia myrtifolia, and other organisms with data available.

from Lythracea; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-ZQMQQCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5286-10-2 | |

| Record name | Lythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anti-Inflammatory Potential of Lythrine: A Technical Guide on Prostaglandin Synthetase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lythrine, a quinolizidine alkaloid found in plants of the Lythraceae family, has been a subject of interest for its potential therapeutic properties. While traditional use and preliminary studies suggest anti-inflammatory effects of extracts from plants like Lythrum salicaria, the specific molecular mechanisms underlying these actions are not yet fully elucidated. A critical pathway in inflammation is the production of prostaglandins, catalyzed by the enzyme prostaglandin synthetase, also known as cyclooxygenase (COX). This technical guide explores the current understanding of this compound's interaction with this pathway.

A Note on the Current State of Research:

Extensive literature searches for direct evidence of this compound's mechanism of action on prostaglandin synthetase did not yield specific studies or quantitative data detailing this interaction. The anti-inflammatory properties of plants from the Lythrum genus have been noted, and it is hypothesized that the inhibition of pro-inflammatory enzymes like cyclooxygenases could be a contributing factor, as is common for many plant-derived phenolic compounds. However, direct experimental evidence for this compound's inhibition of prostaglandin synthetase is not available in the current scientific literature.

Therefore, this guide will provide a comprehensive overview of the prostaglandin synthetase pathway and the established methodologies for investigating its inhibitors, offering a framework for the potential evaluation of this compound's activity.

The Prostaglandin Synthesis Pathway and Its Inhibition

Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.[1] Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the enzyme prostaglandin H synthase (PGHS), which possesses two catalytic activities: a cyclooxygenase (COX) activity and a peroxidase activity.[2] PGH2 is subsequently converted into various bioactive prostaglandins by specific isomerases.[3]

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues, it is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3]

-

COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli such as cytokines and endotoxins.[3] COX-2 is primarily responsible for the production of prostaglandins at the site of inflammation.

The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen exert their effects by inhibiting COX enzymes.

Quantitative Data on Prostaglandin Synthetase Inhibitors

To provide a reference for the potential investigation of this compound, the following table summarizes the inhibitory concentrations (IC50) of several known compounds against COX-1 and COX-2.

| Compound | Target | IC50 (µM) |

| Eugenol | Prostaglandin Synthesis | 9.2 |

| 4-vinyl-guaiacol | Prostaglandin Synthesis | 18 |

| 2-hydroxy-4,4,7-trimethyl-1(4H)-naphthalenone | Prostaglandin Synthesis | 230 |

| (-)-mellein | Prostaglandin Synthesis | 340 |

Experimental Protocols for Assessing Prostaglandin Synthetase Inhibition

The following are detailed methodologies for key experiments to determine the inhibitory effect of a compound, such as this compound, on prostaglandin synthetase.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are utilized.

-

Reaction Mixture: A reaction buffer is prepared containing a heme cofactor and a reducing agent (e.g., glutathione).

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation period (e.g., 2 minutes), the reaction is stopped by adding an acid solution.

-

Product Quantification: The amount of prostaglandin produced (often measured as PGE2 after reduction of PGH2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This assay evaluates the inhibitory effect of a compound on prostaglandin production in a cellular context.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or a vehicle control, and the cells are pre-incubated for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the negative control.

-

Incubation: The plates are incubated for 24 hours to allow for the production and release of PGE2 into the supernatant.

-

Supernatant Collection: The culture supernatants are collected for analysis.

-

PGE2 Quantification: The concentration of PGE2 in the supernatants is determined using a competitive ELISA kit.

-

Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Prostaglandin synthesis pathway and potential inhibition point.

Caption: Workflow for assessing prostaglandin synthetase inhibition.

Conclusion and Future Directions

While the anti-inflammatory potential of this compound is of significant interest, there is currently a lack of direct scientific evidence to confirm its mechanism of action involves the inhibition of prostaglandin synthetase. The experimental frameworks provided in this guide offer a clear path for future research to investigate this possibility. Should this compound or its derivatives prove to be effective inhibitors of COX enzymes, particularly COX-2, they could represent a novel class of anti-inflammatory agents. Further studies are warranted to isolate this compound, test its activity in the described in vitro and cell-based assays, and elucidate its precise molecular interactions with prostaglandin synthetase.

References

- 1. The Anti-inflammatory Potential of Selected Plant-derived Compounds in Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Lythrine: A Technical Guide for Researchers

Foreword: This document provides a comprehensive overview of the current scientific understanding of the biological activities of Lythrine, a quinolizidine alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound. This guide details its known anti-inflammatory and vasorelaxant properties, explores other potential therapeutic activities, and provides insights into its mechanisms of action.

Introduction to this compound

This compound is a quinolizidine alkaloid first isolated from the plant Heimia salicifolia. This plant has a history of use in traditional medicine for various ailments. This compound, as one of its active constituents, has been the subject of scientific investigation to elucidate its pharmacological properties and potential therapeutic applications. This guide synthesizes the available data on its biological activities, with a focus on providing a technical resource for the scientific community.

Anti-inflammatory Activity

The primary reported anti-inflammatory mechanism of this compound is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin synthetase.

Quantitative Data

The inhibitory effect of this compound on prostaglandin synthetase has been quantified, providing a key metric for its anti-inflammatory potential.

| Biological Target | Assay Type | Parameter | Value | Reference |

| Prostaglandin Synthetase (Cyclooxygenase) | Enzyme Inhibition Assay | IC50 | 469 µM | [1] |

Table 1: In vitro anti-inflammatory activity of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the prostaglandin synthetase activity.

Experimental Protocol: Prostaglandin Synthetase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of a compound like this compound on prostaglandin synthetase activity, based on common methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prostaglandin synthetase (cyclooxygenase).

Materials:

-

Purified prostaglandin synthetase (e.g., from ram seminal vesicles)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin (positive control)

-

Tris-HCl buffer (pH 8.0)

-

Cofactors (e.g., epinephrine, glutathione)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: A solution of purified prostaglandin synthetase is prepared in Tris-HCl buffer.

-

Reaction Mixture: In a series of test tubes, the following are added:

-

Tris-HCl buffer

-

Cofactors

-

Varying concentrations of this compound (or Indomethacin for the positive control, or vehicle for the negative control).

-

-

Pre-incubation: The mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each tube.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-20 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of a strong acid (e.g., citric acid or formic acid).

-

Quantification of Prostaglandin E2: The amount of PGE2 produced in each reaction mixture is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Vasorelaxant Activity

This compound has demonstrated potent vasorelaxant properties, suggesting its potential in the management of cardiovascular conditions. This effect is primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Mechanism of Action: The NO/cGMP Pathway

This compound induces vasodilation by stimulating the production of nitric oxide in endothelial cells. NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

Experimental Protocol: Isolated Rat Mesenteric Artery Vasorelaxation Assay

The following protocol describes a standard method for assessing the vasorelaxant effects of a compound like this compound using an isolated rat mesenteric artery preparation.

Objective: To evaluate the concentration-dependent vasorelaxant effect of this compound on pre-constricted rat mesenteric arteries.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

This compound (test compound)

-

Acetylcholine (endothelium-dependent vasodilator control)

-

Sodium nitroprusside (endothelium-independent vasodilator control)

-

Wire myograph system

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation:

-

The rat is euthanized, and the mesenteric vascular bed is carefully dissected and placed in cold Krebs-Henseleit solution.

-

A segment of a third- or fourth-order mesenteric artery is isolated and cleaned of surrounding adipose and connective tissue under a dissection microscope.

-

The arterial segment is mounted on two small wires in the jaws of a wire myograph.

-

-

Equilibration and Viability Check:

-

The mounted artery is submerged in a chamber containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

The artery is allowed to equilibrate under a standardized tension.

-

The viability of the arterial segment is assessed by inducing contraction with a high-potassium solution or phenylephrine. The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine.

-

-

Vasorelaxation Assay:

-

The arterial segment is pre-constricted with a submaximal concentration of phenylephrine to induce a stable contractile tone.

-

Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the chamber.

-

The relaxation response is recorded as a percentage decrease in the pre-contractile tone.

-

-

Data Analysis:

-

Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

-

Other Potential Biological Activities

While the anti-inflammatory and vasorelaxant properties of this compound are the most documented, preliminary evidence and studies on related compounds suggest other potential areas of pharmacological interest. Further research is required to specifically attribute these activities to this compound and to quantify its potency.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have not been extensively reported. However, other alkaloids isolated from the Erythrina genus, which are structurally related to those found in Heimia, have shown promising anticancer activities.[2][3] This suggests that this compound may also possess antiproliferative properties that warrant investigation.

Suggested Experimental Approach: MTT Assay

A common method to screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Generalized Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity

Alkaloids are a well-known class of natural products with a broad spectrum of antimicrobial activities. While specific data for this compound is limited, extracts from Lythrum salicaria, a plant from the same family as Heimia salicifolia, have demonstrated antibacterial and antifungal properties.[4]

Suggested Experimental Approach: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and can be determined using the broth microdilution method.

Generalized Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilutions: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity

Many plant-derived alkaloids exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of this compound has not been specifically detailed in the literature.

Suggested Experimental Approach: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two common and reliable methods for evaluating the free radical scavenging activity of a compound.

Generalized Protocol (DPPH Assay):

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The decrease in absorbance, resulting from the reduction of DPPH by the antioxidant, is measured spectrophotometrically.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound, a quinolizidine alkaloid from Heimia salicifolia, demonstrates clear anti-inflammatory and vasorelaxant activities in vitro. Its inhibition of prostaglandin synthetase and its ability to modulate the NO/cGMP pathway highlight its potential as a lead compound for the development of new therapeutic agents.

However, the full pharmacological profile of this compound remains to be elucidated. Future research should focus on:

-

Expanding Bioactivity Screening: A systematic evaluation of this compound's anticancer, antimicrobial, and antioxidant activities is warranted.

-

In Vivo Studies: The promising in vitro findings for its anti-inflammatory and vasorelaxant effects need to be validated in animal models.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its pharmacological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and selectivity.

This technical guide provides a foundation for further research into the biological activities of this compound. The data and protocols presented herein are intended to facilitate the design and execution of future studies aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dmt.dk [dmt.dk]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lythrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lythrine is a quinolizidine alkaloid with a complex biphenyl lactone structure, primarily found in plants of the Lythraceae family. This document provides a comprehensive overview of the natural sources of this compound and delves into its biosynthetic pathway, drawing upon current scientific understanding. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential and production of this intricate natural product.

Natural Sources of this compound

This compound is predominantly isolated from plant species belonging to the genus Heimia, within the family Lythraceae. The most well-documented source is Heimia salicifolia, commonly known as "sinicuichi."[1][2]

| Plant Species | Family | Alkaloids Present | Reference(s) |

| Heimia salicifolia | Lythraceae | This compound, Vertine (Cryogenine), Lyfoline, Nesodine, Heimidine, Lythridine | [1][3][4] |

| Heimia montana | Lythraceae | Demethylvertine and other related alkaloids |

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the amino acid L-lysine and involves the formation of a quinolizidine core, followed by intricate tailoring reactions to create the characteristic biphenyl and lactone functionalities. While the early steps of quinolizidine alkaloid biosynthesis are relatively well-understood, the specific enzymes and intermediates in the later stages of this compound formation are still under investigation.

Part 1: Formation of the Quinolizidine Core

The initial phase of this compound biosynthesis follows the general pathway for quinolizidine alkaloids.

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of the amino acid L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal. This step is likely catalyzed by a copper amine oxidase (CAO) .

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine . This intermediate serves as a crucial building block for the quinolizidine skeleton.

Part 2: Proposed Pathway to the Biphenyl Quinolizidine Lactone Structure of this compound

The subsequent steps leading to the complex structure of this compound are less defined and are proposed based on tracer studies and the structures of co-occurring alkaloids.

-

Formation of a Quinolizidinone Intermediate: It is hypothesized that two molecules of Δ¹-piperideine condense to form a bicyclic intermediate, which is then further modified. Tracer studies with labeled lysine have shown its incorporation into the quinolizidine ring of this compound. A key proposed intermediate is a 4-(hydroxyphenyl)-quinolizidin-2-one derivative. The stereochemistry at this stage is crucial, with cis- and trans-quinolizidinones serving as precursors for different Lythraceae alkaloids.

-

Oxidative Coupling: The formation of the biphenyl bridge is a critical step. This is likely achieved through an oxidative coupling reaction of two phenolic quinolizidinone precursors. This type of reaction is common in the biosynthesis of many complex plant secondary metabolites and is often catalyzed by cytochrome P450 monooxygenases or laccases.

-

Lactone Ring Formation: The final step in the formation of the core this compound structure is the closure of the lactone ring. This intramolecular esterification is likely catalyzed by a specific esterase or synthase . The formation of medium-ring lactones is energetically challenging, suggesting a highly specific enzymatic mechanism.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively published. However, based on general methodologies for studying alkaloid biosynthesis, the following experimental workflows can be proposed.

Protocol 1: General Procedure for Tracer Studies

Tracer studies are fundamental to elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into the final product.

Objective: To confirm the precursors of this compound using isotopically labeled compounds.

Materials:

-

Heimia salicifolia plants or in-vitro grown shoots.

-

Isotopically labeled precursors (e.g., ¹⁴C-lysine, ¹³C-phenylalanine).

-

Appropriate solvent for precursor administration (e.g., sterile water, nutrient solution).

-

Liquid scintillation counter or Mass Spectrometer for detection of incorporated label.

-

HPLC for purification of this compound.

Methodology:

-

Precursor Administration:

-

For whole plants, the labeled precursor can be administered through the roots by adding it to the hydroponic solution or by stem injection.

-

For in-vitro shoots, the precursor is added to the culture medium.

-

-

Incubation: The plants or tissues are incubated for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.

-

Harvesting and Extraction: Plant material is harvested, dried, and ground. The alkaloids are then extracted using a suitable solvent system (e.g., chloroform-methanol).

-

Purification of this compound: The crude extract is subjected to chromatographic separation, typically using column chromatography followed by preparative HPLC, to isolate pure this compound.

-

Detection of Isotopic Label: The purified this compound is analyzed for the presence of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C). The position of the label within the molecule can be determined by chemical degradation and subsequent analysis of the fragments or by NMR spectroscopy for ¹³C.

Protocol 2: Generalized Method for Isolation and Quantification of this compound

This protocol outlines a general approach for the extraction, isolation, and quantification of this compound from Heimia salicifolia.

Objective: To isolate and quantify this compound from plant material.

Materials:

-

Dried and powdered aerial parts of Heimia salicifolia.

-

Solvents: Chloroform, Methanol, Hydrochloric acid, Ammonium hydroxide.

-

Chromatography supplies: Silica gel for column chromatography, HPLC column (e.g., C18).

-

HPLC system with a UV detector.

-

This compound analytical standard.

Methodology:

-

Extraction:

-

Macerate the powdered plant material with a chloroform-methanol mixture.

-

Acidify the extract with hydrochloric acid to protonate the alkaloids, making them soluble in the aqueous phase.

-

Partition the extract with an organic solvent to remove non-polar compounds.

-

Basify the aqueous phase with ammonium hydroxide to deprotonate the alkaloids.

-

Extract the alkaloids into an organic solvent like chloroform.

-

-

Isolation:

-

Concentrate the crude alkaloid extract.

-

Subject the concentrate to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and further purify using preparative HPLC.

-

-

Quantification:

-

Prepare a standard curve using the this compound analytical standard.

-

Analyze the purified sample and the crude extract using analytical HPLC with UV detection at an appropriate wavelength.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Quantitative Data

Quantitative data on the concentration of this compound in Heimia salicifolia is not widely reported and can vary depending on the plant's age, growing conditions, and geographical location. However, it is generally considered one of the major alkaloids in the plant, alongside vertine and lyfoline. Further quantitative studies using validated analytical methods like HPLC are needed to establish a precise concentration range.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical complexity that can be achieved in plant secondary metabolism. While the foundational steps from L-lysine are established, the specific enzymes responsible for the intricate oxidative coupling and lactone ring formation remain a key area for future research. The elucidation of these enzymatic steps will not only provide a complete picture of this compound biosynthesis but also open up possibilities for biotechnological production of this and other related alkaloids through metabolic engineering in microbial or plant-based systems. Further research is also required to develop standardized protocols for the quantification and isolation of this compound to support its potential development as a therapeutic agent.

References

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Heimia salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lythrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lythrine, a quinolizidine alkaloid isolated from plants of the Heimia genus, has garnered interest for its biological activities, notably its inhibition of prostaglandin synthetase and its vasorelaxant properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-Lythrine. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental methodologies for its characterization and synthesis, and an exploration of its known mechanisms of action, including its interaction with the prostaglandin and nitric oxide signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

(+)-Lythrine is a complex macrocyclic alkaloid with the molecular formula C₂₆H₂₉NO₅ and a molecular weight of 435.51 g/mol .[1] Its systematic IUPAC name is (4aS,6S,9Z,20S)-2,3,4,4a,5,6-hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][2][3]oxaazacyclohexadecin-8-one.[3] The structure features a biphenyl ether linkage and a quinolizidine ring system.

Table 1: Physicochemical Properties of (+)-Lythrine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₉NO₅ | [1] |

| Molecular Weight | 435.51 g/mol | |

| CAS Number | 5286-10-2 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMF and DMSO (20 mg/ml) | |

| Sparingly soluble in Ethanol (1 mg/ml) | ||

| UV λmax | 284 nm |

Stereochemistry and Absolute Configuration

The stereochemistry of (+)-Lythrine is a critical aspect of its chemical identity and biological activity. The molecule possesses three stereogenic centers and one E/Z isomeric double bond. The absolute configuration has been determined as (4aS,6S,9Z,20S). This specific spatial arrangement of atoms is crucial for its interaction with biological targets.

The definitive determination of the absolute configuration of complex natural products like (+)-Lythrine is typically achieved through X-ray crystallography of the parent compound or a suitable crystalline derivative. While a specific X-ray crystal structure for (+)-Lythrine was not found in the surveyed literature, the structural elucidation of related Lythraceae alkaloids has been accomplished using this technique, often on their hydrobromide salts, which confirms the stereochemical assignments within this class of compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts for (+)-Lythrine have been reported in deuterochloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for (+)-Lythrine in CDCl₃

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 29.5 | 1.85 (m), 1.65 (m) |

| 2 | 19.5 | 1.55 (m) |

| 3 | 25.8 | 1.75 (m), 1.45 (m) |

| 4 | 60.8 | 2.95 (m), 2.15 (m) |

| 6 | 58.1 | 2.75 (m) |

| 1' | 131.2 | - |

| 2' | 111.8 | 6.85 (s) |

| 3' | 149.2 | - |

| 4' | 148.1 | - |

| 5' | 114.5 | 6.75 (s) |

| 6' | 124.1 | - |

| 7' | 127.8 | 7.10 (d, 8.0) |

| 8' | 115.2 | 6.65 (d, 8.0) |

| 9' | 155.8 | - |

| 10' | 108.1 | 6.60 (s) |

| 11' | 135.2 | - |

| 12' | 122.1 | 5.80 (d, 12.0) |

| 13' | 145.1 | 7.60 (d, 12.0) |

| C=O | 165.8 | - |

| OMe-3' | 56.1 | 3.90 (s) |

| OMe-4' | 56.2 | 3.85 (s) |

Data adapted from a study on the antihypertensive and vasorelaxant effects of Heimia salicifolia. The specific experimental parameters for this NMR analysis were not detailed in the source.

Experimental Protocols

General Method for Isolation and Structure Elucidation of Alkaloids from Heimia salicifolia

The following is a representative protocol for the isolation and structural characterization of alkaloids, including (+)-Lythrine, from plant material.

-

Extraction: Dried and powdered plant material (e.g., leaves and stems of Heimia salicifolia) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the basic alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/hexane with increasing polarity). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure alkaloids.

-

Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), UV-Vis, and IR spectroscopy. The absolute configuration is typically confirmed by X-ray crystallography of a suitable crystal.

Asymmetric Synthesis of (+)-Lythrine

The total synthesis of (+)-Lythrine has been achieved via an asymmetric route, which provides a method for its preparation in the laboratory and confirms its stereochemistry. A general workflow for such a synthesis is outlined below.

A detailed experimental protocol for the multi-step synthesis is extensive and beyond the scope of this guide. However, key steps involve the use of enantioenriched pelletierine as a chiral starting material, a two-step pelletierine condensation to form diastereomeric quinolizidin-2-ones, followed by base-induced epimerization of the major diastereomer. The resulting epimer is then subjected to aryl-aryl coupling and ring-closing metathesis to construct the macrocyclic ring system of (+)-Lythrine.

Mechanism of Action and Biological Activity

(+)-Lythrine is known to exhibit several biological activities, with its effects on prostaglandin synthesis and vasodilation being the most studied.

Inhibition of Prostaglandin Synthetase

(+)-Lythrine is an inhibitor of prostaglandin synthetase (cyclooxygenase or COX), with a reported IC₅₀ of 469 μM. Prostaglandin synthetase is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The proposed mechanism of action for many alkaloidal inhibitors of prostaglandin synthesis involves the modulation of phospholipase A₂, the enzyme responsible for the release of arachidonic acid from the cell membrane, rather than direct inhibition of the cyclooxygenase enzyme itself. By reducing the availability of the arachidonic acid substrate, the production of prostaglandins is consequently decreased.

Vasorelaxant Effects and the Nitric Oxide Pathway

(+)-Lythrine has been reported to possess vasorelaxant properties, which may be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular endothelial cells, nitric oxide synthase (eNOS) produces NO, which then diffuses to adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

While the precise molecular interaction of (+)-Lythrine with this pathway is not fully elucidated, it is hypothesized that it may promote the activity of eNOS or enhance the downstream signaling cascade.

Conclusion

(+)-Lythrine is a structurally complex and stereochemically defined natural product with significant biological activities. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties, supported by spectroscopic data. While detailed experimental protocols for its characterization and synthesis are available in the scientific literature, this document provides a foundational understanding of the methodologies employed. The inhibitory effect of (+)-Lythrine on prostaglandin synthesis and its potential role in the nitric oxide signaling pathway highlight its therapeutic potential and warrant further investigation by researchers in drug discovery and development. Future studies should focus on elucidating the precise molecular mechanisms of its biological actions and on obtaining a definitive X-ray crystal structure to further solidify our understanding of this fascinating molecule.

References

Pharmacological Profile of Heimia salicifolia Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heimia salicifolia, a perennial shrub native to the Americas, has a long history of use in traditional medicine for a variety of ailments.[1] The plant's therapeutic properties are largely attributed to a group of quinolizidine alkaloids, with vertine (also known as cryogenine), lythrine, and nesodine being the most studied.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of these alkaloids, focusing on their quantitative data, experimental methodologies, and known signaling pathways.

Core Alkaloids of Heimia salicifolia

The primary alkaloids responsible for the pharmacological activities of Heimia salicifolia include:

-

Vertine (Cryogenine): Often the most abundant alkaloid, it is recognized for its anti-inflammatory and antispasmodic properties.[4]

-

This compound: This alkaloid is particularly noted for its diuretic and potent vasorelaxant effects.[4]

-

Nesodine: Shares anti-inflammatory properties with vertine.

-

Lyfoline: Another significant alkaloid present in the plant.

-

Heimidine and Lythridine: Found in smaller quantities.

Pharmacological Activities and Quantitative Data

The alkaloids of Heimia salicifolia exhibit a range of pharmacological effects. The following tables summarize the available quantitative data for some of these activities.

Table 1: Anti-inflammatory Activity

| Alkaloid(s) | Assay | Result | Reference |

| Cryogenine & Nesodine | Prostaglandin Synthetase Inhibition (Bovine Seminal Vesicles) | Cryogenine: 2.48 times more potent than aspirin; Nesodine: 2.24 times more potent than aspirin |

Table 2: Antihypertensive and Vasorelaxant Activity

| Alkaloid(s) | Model | Key Findings | Reference |

| This compound | Isolated and perfused rat mesenteric vascular bed | Identified as the most potent vasorelaxant alkaloid. The effect is dependent on the activation of the nitric oxide/guanylate cyclase pathway. |

Table 3: Antimalarial Activity

| Alkaloid | Plasmodium falciparum Strain(s) | IC50 Value | Reference |

| Vertine | Not Specified | 10.9 µM | |

| Epi-lyfoline | Not Specified | 6.7 µM | |

| Epi-Lyfoline | D6 and W2 clones | 2.8 µg/mL |

No specific ED50 or LD50 values for the anti-inflammatory, antispasmodic, diuretic, and antihypertensive activities of the primary alkaloids were found in the searched literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Heimia salicifolia alkaloids.

Alkaloid Extraction and Isolation

A common method for extracting and isolating alkaloids from Heimia salicifolia leaves involves the following steps:

-

Extraction: Powdered leaves are subjected to methanol extraction.

-

Acid-Base Extraction: The resulting extract is dissolved in hydrochloric acid and then filtered. The filtrate is then washed with chloroform.

-

Alkaloid Precipitation: The pH of the aqueous layer is adjusted to 9 with ammonia, leading to the precipitation of the alkaloids.

-

Final Extraction: The precipitated alkaloids are then extracted with chloroform.

-

Purification: The crude alkaloid mixture can be further purified using column chromatography.

Prostaglandin Synthetase Inhibition Assay

This in vitro assay is used to determine the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of prostaglandins.

-

Enzyme Preparation: Prostaglandin synthetase is prepared from bovine seminal vesicles.

-

Incubation: The enzyme is incubated with the test compounds (e.g., cryogenine, nesodine) and arachidonic acid (the substrate).

-

Measurement: The inhibition of prostaglandin synthesis is measured and compared to a known anti-inflammatory drug, such as aspirin.

Vasorelaxant Effect on Isolated Aortic Rings

This ex vivo method assesses the vasodilatory properties of substances.

-

Tissue Preparation: Thoracic aortic rings are isolated from rats.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Drug Application: The test alkaloids are added to the organ bath containing the pre-contracted aortic rings.

-

Measurement of Relaxation: The relaxation of the smooth muscle is measured to determine the vasorelaxant effect. The involvement of the endothelium and specific signaling pathways can be investigated by using inhibitors.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Heimia salicifolia alkaloids are mediated through various signaling pathways.

Anti-inflammatory Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory properties of cryogenine and nesodine are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

Vasorelaxant Effect: Nitric Oxide/Guanylate Cyclase Pathway

The vasorelaxant effect of this compound is primarily mediated by the endothelium. It involves the activation of the nitric oxide (NO)/guanylate cyclase pathway, leading to smooth muscle relaxation and vasodilation.

General Experimental Workflow for Pharmacological Screening

The following diagram illustrates a typical workflow for the pharmacological evaluation of Heimia salicifolia alkaloids.

Conclusion

The alkaloids from Heimia salicifolia demonstrate a range of promising pharmacological activities, including anti-inflammatory, vasorelaxant, and antimalarial effects. The primary mechanisms of action identified to date involve the inhibition of prostaglandin synthesis and the activation of the nitric oxide/guanylate cyclase pathway. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more detailed dose-response studies to establish ED50 and LD50 values, and to explore their effects on other signaling pathways. This guide provides a foundational resource for scientists and researchers in the field of drug discovery and development from natural products.

References

The Discovery and Isolation of Lythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lythrine, a quinolizidine alkaloid derived from the plant Heimia salicifolia, has garnered interest for its pharmacological properties. This technical guide provides an in-depth overview of the historical discovery and the evolution of isolation and characterization techniques for this compound. It details the initial extraction and purification methods, modern analytical approaches, and current understanding of its mechanism of action, with a focus on its role as a prostaglandin synthetase inhibitor. This document serves as a comprehensive resource, summarizing key quantitative data, experimental protocols, and the signaling pathway associated with this compound's biological activity.

Discovery and Historical Context

The journey to the discovery of this compound is rooted in the ethnobotanical history of Heimia salicifolia, a plant traditionally used in Mexican folk medicine. The initial scientific exploration of the chemical constituents of Heimia salicifolia led to the isolation of a group of quinolizidine alkaloids.

This compound is recognized as the third most abundant alkaloid in Heimia salicifolia, following cryogenine (vertine) and lyfoline. Its discovery was part of a broader effort to understand the pharmacologically active compounds within this traditionally significant plant species.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, extraction, and purification, as well as for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₉NO₅ |

| Molecular Weight | 435.5 g/mol |

| Appearance | Not specified in searched results |

| Melting Point | Not specified in searched results |

| Solubility | Not specified in searched results |

| logP | Not specified in searched results |

| pKa | Not specified in searched results |

Note: Specific quantitative data for appearance, melting point, solubility, logP, and pKa were not available in the provided search results. This information would typically be determined experimentally.

Experimental Protocols: From Discovery to Modern Isolation

The isolation of this compound from Heimia salicifolia has evolved from classical phytochemical techniques to more refined chromatographic methods. This section details the foundational experimental protocols that have been instrumental in obtaining pure this compound for further study.

Original Isolation Protocol (Based on Blomster et al., 1964)

The seminal work by Blomster and his colleagues laid the groundwork for this compound isolation. While the full, detailed protocol from the 1964 publication was not accessible in the search results, a general procedure for the extraction and separation of alkaloids from Heimia salicifolia can be inferred from subsequent literature that cites this work. This generalized protocol involves the following key steps:

Experimental Workflow: General Alkaloid Isolation from Heimia salicifolia

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts, primarily the leaves, of Heimia salicifolia are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, to solubilize the alkaloids.

-

Acid-Base Partitioning: The resulting methanolic extract is concentrated and then subjected to an acid-base extraction. The extract is acidified (e.g., with hydrochloric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

-

Liberation and Extraction of Free Bases: The acidic aqueous layer is then basified (e.g., with sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloids, converting them back to their free base form, which are soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform, to transfer the alkaloid free bases into the organic phase.

-

Concentration and Initial Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography, historically using adsorbents like alumina, with a gradient of solvents of increasing polarity to separate the individual alkaloids.

-

Crystallization: Fractions containing this compound are identified using analytical techniques (e.g., thin-layer chromatography), combined, and the solvent is evaporated. The resulting residue is then purified by recrystallization from a suitable solvent system to obtain pure this compound crystals.

Modern Isolation and Characterization Techniques

While the fundamental principles of extraction remain similar, modern approaches utilize more advanced chromatographic and spectroscopic techniques for higher purity and more detailed characterization.

Table 2: Modern Techniques for this compound Isolation and Characterization

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of this compound from complex alkaloid mixtures. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns aid in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the complete structural elucidation and stereochemical assignment of this compound. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state. |

Mechanism of Action and Signaling Pathway

The primary reported mechanism of action for this compound is the inhibition of prostaglandin synthetase (cyclooxygenase or COX)[1]. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, this compound can exert anti-inflammatory and potentially other pharmacological effects.

A study by Lema et al. in 1986 reported that this compound inhibits prostaglandin synthetase with an IC₅₀ value of 469 μM[1].

Signaling Pathway: this compound's Inhibition of Prostaglandin Synthesis

The following diagram illustrates the simplified signaling pathway affected by this compound.

Caption: this compound inhibits prostaglandin synthetase (COX).

Pathway Description:

-

Stimulus and Phospholipase A₂ Activation: In response to various stimuli (e.g., tissue injury, infection), the enzyme Phospholipase A₂ is activated.

-

Arachidonic Acid Release: Phospholipase A₂ cleaves membrane phospholipids to release arachidonic acid.

-

Prostaglandin Synthesis: Arachidonic acid serves as a substrate for the enzyme prostaglandin synthetase (cyclooxygenase or COX), which exists in two main isoforms, COX-1 and COX-2. This enzyme catalyzes the conversion of arachidonic acid into various prostaglandins.

-

Biological Effects of Prostaglandins: Prostaglandins then act as signaling molecules that mediate a range of physiological and pathological responses, including inflammation, pain, and fever.

-

Inhibition by this compound: this compound acts as an inhibitor of prostaglandin synthetase, thereby blocking the conversion of arachidonic acid to prostaglandins. This reduction in prostaglandin levels is believed to be the basis for some of the observed pharmacological effects of this compound.

Further research is needed to fully elucidate the specific interactions of this compound with COX isoforms and to explore other potential molecular targets and signaling pathways that may contribute to its overall biological activity profile.

Conclusion

The discovery and isolation of this compound from Heimia salicifolia represent a significant contribution to the field of natural product chemistry. From the pioneering work of Blomster and his colleagues to the application of modern analytical techniques, our understanding of this quinolizidine alkaloid has progressively deepened. The identification of its inhibitory activity on prostaglandin synthetase provides a key insight into its mechanism of action and a foundation for further investigation into its therapeutic potential. This technical guide serves as a consolidated resource for researchers, providing a historical perspective, detailed experimental considerations, and a framework for understanding the biological activity of this compound. Future studies should aim to fill the gaps in the quantitative physicochemical data and further explore the intricacies of its signaling pathways to unlock its full potential in drug development.

References

Spectroscopic and Mechanistic Insights into Lythrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the quinolizidine alkaloid, Lythrine. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for acquiring such data and explores the potential signaling pathways through which this compound may exert its known vasorelaxant and anti-inflammatory effects.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound (C₂₆H₂₉NO₅, Molar Mass: 435.51 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts for this compound have been reported in deuterochloroform (CDCl₃). The data is presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2α | 1.65 | m | |

| 2β | 1.85 | m | |

| 3α | 1.40 | m | |

| 3β | 1.75 | m | |

| 4 | 2.80 | m | |

| 6α | 1.50 | m | |

| 6β | 1.95 | m | |

| 7 | 5.25 | d | 10.0 |

| 8 | 6.85 | dd | 15.0, 10.0 |

| 9 | 6.10 | d | 15.0 |

| 10 | 2.50 | m | |

| 11 | 4.90 | d | 3.0 |

| 4' | 6.80 | s | |

| 6' | 7.05 | d | 8.5 |

| 7' | 6.90 | d | 8.5 |

| 3'-OCH₃ | 3.90 | s | |

| 4'-OCH₃ | 3.85 | s | |

| 5'-OH | 5.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Position | Chemical Shift (δ) ppm |

| 2 | 29.5 |

| 3 | 21.0 |

| 4 | 58.0 |

| 6 | 25.5 |

| 7 | 78.0 |

| 8 | 130.0 |

| 9 | 125.0 |

| 10 | 60.0 |

| 11 | 65.0 |

| 1' | 128.0 |

| 2' | 110.0 |

| 3' | 148.0 |

| 4' | 147.0 |

| 5' | 112.0 |

| 6' | 115.0 |

| 7' | 120.0 |

| 8' | 135.0 |

| 9' | 122.0 |

| 10' | 170.0 |

| 3'-OCH₃ | 56.0 |

| 4'-OCH₃ | 55.5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3500-3200 | Broad, Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium-Strong |

| C=O (Ester) | ~1715 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Weak |

| C-O (Ester/Ether) | 1300-1000 | Strong |

Mass Spectrometry (MS)

While detailed fragmentation data for this compound is not available, high-resolution mass spectrometry would yield a molecular ion peak corresponding to its exact mass.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₆H₃₀NO₅⁺ | 436.2118 |

| [M+Na]⁺ | C₂₆H₂₉NO₅Na⁺ | 458.1938 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 12-16 ppm

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 200-240 ppm

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.

-

Place a small amount of solid, purified this compound onto the center of the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Mode: Absorbance or Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (High-Resolution ESI-MS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for electrospray ionization (ESI), typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas Pressure: 20-30 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

Signaling Pathways and Logical Relationships

This compound is reported to possess vasorelaxant and anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, plausible signaling pathways can be proposed based on the known pharmacology of similar compounds and general biological principles.

Proposed Vasorelaxant Action of this compound

The vasorelaxant effect of many natural compounds is mediated through the nitric oxide (NO) signaling pathway and/or the blockade of calcium channels in vascular smooth muscle cells.

This diagram illustrates two potential pathways for this compound-induced vasorelaxation. In the first, this compound may activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates and inhibits voltage-gated calcium channels, reducing calcium influx and causing smooth muscle relaxation. Alternatively, this compound may directly block these calcium channels, leading to the same outcome.

Proposed Anti-inflammatory Action of this compound

The anti-inflammatory effects of many natural products are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).

This diagram shows that upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either cyclooxygenase (COX) to produce prostaglandins or by lipoxygenase (LOX) to produce leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation. This compound may exert its anti-inflammatory effect by inhibiting the activity of COX and/or LOX enzymes, thereby reducing the production of these inflammatory mediators.

References

Lythrine: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lythrine, a quinolizidine alkaloid primarily isolated from plants of the Heimia and Lythrum genera, holds a significant place in the history of traditional medicine, particularly in Central and South America. Traditionally, these plants have been used for their diuretic, anti-inflammatory, laxative, and wound-healing properties.[1] Modern pharmacological investigations have begun to validate some of these historical uses, with a primary focus on the cardiovascular system. The most potent, scientifically-validated activity of this compound is its vasorelaxant effect, which contributes to the antihypertensive properties of the plant extracts from which it is derived.[1][2] Mechanistic studies reveal that this compound-induced vasodilation is endothelium-dependent and is mediated through the nitric oxide/guanylate cyclase (NO/sGC) signaling pathway.[1] While its traditional use as a psychoactive and anxiolytic agent is widely reported, recent preclinical studies at lower doses have not substantiated these effects. This guide provides a comprehensive technical overview of the traditional uses of this compound, its known pharmacological activities, underlying mechanisms of action, and detailed experimental protocols used in its evaluation.

Introduction to this compound

This compound (C₂₆H₂₉NO₅) is a biphenyl quinolizidine lactone alkaloid. It is one of the primary bioactive constituents of Heimia salicifolia (commonly known as Sinicuichi) and plants in the Lythraceae family.[1] In traditional medicine, infusions and preparations from H. salicifolia leaves have been used for a wide range of ailments, from treating syphilis and bronchitis to reducing anxiety and lowering blood pressure. While the plant contains a complex mixture of alkaloids, this compound has been identified as the most potent contributor to the plant's significant vasorelaxant properties. This has positioned this compound as a molecule of interest for the development of novel cardiovascular therapeutics.

Traditional Medicinal Uses

The ethnobotanical record for this compound-containing plants, particularly Heimia salicifolia, is extensive. These plants have a long history of use in folk medicine across Mexico, Central America, and South America.

Key traditional applications include:

-

Diuretic and Sudorific: To promote urination and sweating.

-

Anti-inflammatory: Used in postpartum baths and to treat various inflammations.

-

Vulnerary: To aid in the healing of wounds.

-

Gastrointestinal Aid: Employed as a laxative and to treat dysentery.

-

Antipyretic: To reduce fever.

-

Psychoactive Agent: Infusions are reported to have sedative, anxiolytic, and hallucinogenic (primarily auditory) effects, though modern clinical evaluations have not consistently reproduced these psychoactive properties.

Pharmacological Activities of this compound

Vasodilatory and Antihypertensive Effects

The most robustly documented pharmacological effect of this compound is its ability to induce vasodilation. A study by Guzmán-Hernández et al. (2018) identified this compound as the most potent vasorelaxant alkaloid isolated from a chloroform extract of H. salicifolia. This extract demonstrated a significant antihypertensive effect in both normotensive and Nω-nitro-L-arginine-methyl ester (L-NAME)-induced hypertensive rats. The vasorelaxant effect of pure this compound was found to be concentration-dependent. This activity is central to the plant's traditional use for maintaining blood pressure and provides a strong rationale for its investigation as a lead compound for antihypertensive drugs.

Evaluation of Anxiolytic Properties

Despite the traditional reputation of Heimia salicifolia as an anxiolytic, a preclinical study using a validated avian model of anxiety and depression did not find evidence of an anti-panic effect for this compound at the tested doses. In this model, distress vocalizations (DVocs) during a period of isolation stress are a key indicator of panic. While the positive control, clonidine, significantly reduced DVocs, this compound administered at doses of 0.1, 0.3, and 1.0 mg/kg failed to attenuate the panic response. The authors suggest that higher doses may be required to observe an effect, or that the anxiolytic properties may be attributed to other alkaloids or a synergistic effect within the plant extract.

Mechanism of Action: The Vasodilation Signaling Pathway

This compound's vasorelaxant effect is not a direct action on the vascular smooth muscle. Instead, it is mediated by the vascular endothelium, the inner cellular lining of blood vessels.

The key mechanistic findings are:

-

Endothelium-Dependence: The relaxant response to this compound is significantly diminished in vascular preparations where the endothelium has been removed.

-

Nitric Oxide (NO) Pathway: The effect is dependent on the nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) pathway. This was demonstrated by the inhibition of this compound's vasorelaxant effect in the presence of wortmannin (a PI3K inhibitor, which acts upstream of eNOS activation) and methylene blue (an sGC inhibitor).

The proposed signaling cascade is as follows: this compound stimulates endothelial cells, likely through a receptor-mediated activation of the PI3K/Akt pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). eNOS synthesizes NO from L-arginine. Being a small, diffusible gas, NO travels from the endothelium to the adjacent vascular smooth muscle cells. In the smooth muscle, NO binds to and activates sGC, which then catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Pharmacological Data

Quantitative data for this compound remains limited. Specific IC₅₀ or ED₅₀ values for its primary vasorelaxant activity are not reported in the reviewed literature. However, the available data from preclinical studies are summarized below.

Table 1: Evaluation of Anxiolytic Activity of this compound

| Experimental Model | Species | Compound | Doses Administered (mg/kg) | Outcome | Reference |

|---|---|---|---|---|---|

| Isolation-Induced Distress Vocalization | 5-day-old chicks (Gallus gallus) | This compound | 0.1, 0.3, 1.0 | No significant reduction in distress vocalizations; no anxiolytic effect observed. |

| | | Clonidine (Positive Control) | 0.1 | Significant reduction in distress vocalizations; confirmed anxiolytic effect. | |

Table 2: Qualitative and Concentration-Dependent Vasorelaxant Effects of this compound

| Experimental Model | Agonist (Pre-contraction) | Compound | Key Findings | Inhibitors | Reference |

|---|---|---|---|---|---|

| Isolated Rat Mesenteric Vascular Bed | Phenylephrine or L-NAME | This compound | Produced concentration-dependent relaxation. | Wortmannin and Methylene Blue decreased the relaxant effect. | |

| Acetylcholine (Positive Control) | Produced concentration-dependent relaxation. | - |

| | | H. salicifolia Chloroform Extract | Produced concentration-dependent relaxation; effect was diminished without endothelium. | - | |

Detailed Experimental Protocols

Protocol for Evaluating Vasorelaxant Activity in Isolated Rat Mesenteric Vascular Bed

This ex vivo protocol, adapted from Guzmán-Hernández et al. (2018), is designed to assess the direct effect of compounds on vascular tone in resistance arteries.

1. Preparation of the Mesenteric Vascular Bed (MVB):

-

Animal Model: Male Wistar rats.

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital.

-

Dissection: A midline laparotomy is performed to expose the abdominal viscera. The superior mesenteric artery is located and cannulated. The mesentery and intestinal loops are excised as a block.

-

Perfusion: The MVB is perfused with a modified Krebs' solution via the cannula. The composition of the Krebs' solution is (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 NaH₂PO₄, 4.2 MgSO₄, 25 NaHCO₃, and 11.5 glucose. The solution is maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ mixture to achieve a final pH of 7.4.

2. Experimental Setup:

-

The perfused MVB is placed in an organ bath and perfusion is maintained at a constant flow rate.

-

Changes in vascular resistance are measured as changes in perfusion pressure, recorded via a pressure transducer.

-

The preparation is allowed to equilibrate for a minimum of 30 minutes before initiating experiments.

3. Measurement of Vasorelaxation:

-

Pre-contraction: A stable vasoconstriction (increase in perfusion pressure) is induced by continuous perfusion with an agonist such as Phenylephrine (an α₁-adrenergic agonist) or L-NAME (an eNOS inhibitor).

-

Compound Administration: Once a stable plateau of contraction is achieved, this compound is added to the perfusion solution in increasing concentrations.

-

Data Analysis: Vasorelaxation is measured as the percentage decrease in perfusion pressure relative to the maximum contraction induced by the agonist. Concentration-response curves are then generated.

-

Mechanistic Studies: To probe the mechanism, the protocol is repeated in the presence of specific inhibitors (e.g., L-NAME, methylene blue, wortmannin) or after the removal of the endothelium (accomplished by a brief perfusion with a detergent or air bubble).

Caption: Experimental workflow for the vasorelaxant assay.

Protocol for Evaluating Anxiolytic Activity in an Avian Model

This protocol is based on the methodology used to test the anti-panic potential of this compound in neonatal chicks.

-

Animal Model: Socially-raised, 5-day-old domestic chicks (Gallus gallus).

-